N-(tert-butyl)hydrazinecarbothioamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives of "N-(tert-butyl)hydrazinecarbothioamide" involves several chemical reactions, showcasing the compound's versatility in forming different structural entities. For instance, a novel compound was synthesized by reacting N-tert-butyl-N,N′-dibenzoylhydrazine with N-sulfenyl chloride, leading to the formation of a complex structure whose crystallography was detailed through X-ray single crystal diffraction (Shang Jian et al., 2005). Another synthesis path involves the reaction of phenylhydrazine with isothiocyanates, showcasing a method to explore potential tyrosinase inhibitors, underlining the compound's versatility in synthetic chemistry (Danilo Sousa-Pereira et al., 2018).
Molecular Structure Analysis
The molecular structure of "N-(tert-butyl)hydrazinecarbothioamide" and its derivatives reveals interesting conformational dynamics. X-ray analysis and computational studies have been used to understand the effect of substituents on the molecular conformation in the solid state. For example, adamantane-linked hydrazine-1-carbothioamide derivatives exhibit varied conformations depending on their substituents, with folded and extended conformations observed (L. H. Al-Wahaibi et al., 2022).
Chemical Reactions and Properties
"N-(tert-butyl)hydrazinecarbothioamide" undergoes various chemical reactions that highlight its reactivity and potential for creating a wide range of derivatives. Reactions with different agents lead to the formation of heterocyclic rings and other complex structures, showing the compound's chemical versatility and reactivity (A. Aly et al., 2018).
Scientific Research Applications
Chemotherapy Applications : A study synthesized dioxomolybdenum(VI) complexes using derivatives of hydrazinecarbothioamide, including N-methyl-2-(3-tert-butyl-2-hydroxybenzylidene) hydrazinecarbothioamide. These complexes were found to exhibit significant antitumor properties, showing more pronounced activity against the HCT 116 human colorectal cell line than the standard drug 5-fluorouracil (Hussein et al., 2015).
Insecticidal Activity : N-tert-butyl-N,N'-diacylhydrazine derivatives, including those with 1,2,3-thiadiazole, have been synthesized and showed good insecticidal activities against Plutella xylostella L. and Culex pipiens pallens. These derivatives were found to be effective as nonsteroidal ecdysone agonists used as environmentally benign pest regulators (Wang et al., 2011).
Urease Inhibition and Antiproliferative Activities : Adamantane-linked hydrazine-1-carbothioamide derivatives, including 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide, have been synthesized and analyzed. These compounds exhibited urease inhibition potential and moderate antiproliferative activities (Al-Wahaibi et al., 2022).
Synthesis of Novel Derivatives : Research has been conducted on the synthesis of novel N-oxalyl derivatives of tebufenozide, including N'-tert-butyl-N'-3,5-dimethylbenzoyl-N-aryloxyoxalyl-N-4-ethylbenzoyl hydrazines. These compounds displayed larvicidal activities and induced a premature, abnormal, and lethal larval molt (Mao et al., 2004).
Palladium-Catalyzed Cross-Coupling : A study demonstrated the palladium-catalyzed cross-coupling between alkenyl halides and tert-butyl carbazate, leading to the synthesis of N-Boc-N-alkenylhydrazines, a highly functionalized and unusual type of hydrazines (Barluenga et al., 2007).
Antioxidant Activity : New hydrazinecarbothioamides containing diarylsulfone and 2,4-difluorophenyl moieties were synthesized and evaluated for antioxidant activity using the DPPH method. Some of these hydrazinecarbothioamides showed excellent antioxidant activity (Bărbuceanu et al., 2014).
Larvicidal Activity and Quantitative Structure-Activity Studies : The larvicidal activity of 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines was measured against Chilo suppressalis, revealing that hydrophobicity and specific substituent patterns are crucial for effectiveness (Oikawa et al., 1994).
properties
IUPAC Name |
1-amino-3-tert-butylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3S/c1-5(2,3)7-4(9)8-6/h6H2,1-3H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWRCNZOBNETMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353219 | |
Record name | N-tert-Butylhydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)hydrazinecarbothioamide | |
CAS RN |
13431-39-5 | |
Record name | N-(1,1-Dimethylethyl)hydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13431-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butylhydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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